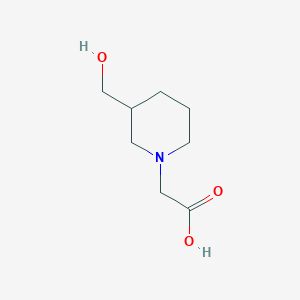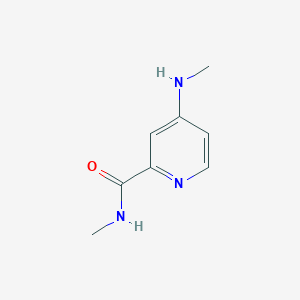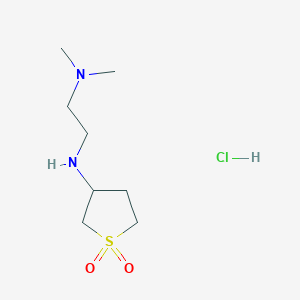![molecular formula C12H10N2O2S B1454324 2-Imino-3-(prop-2-in-1-il)-2,3-dihidrobenzo[d]tiazol-6-carboxilato de metilo CAS No. 941866-83-7](/img/structure/B1454324.png)
2-Imino-3-(prop-2-in-1-il)-2,3-dihidrobenzo[d]tiazol-6-carboxilato de metilo
Descripción general
Descripción
“Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a complex organic compound. It’s part of a class of compounds known as propargyl-containing compounds, which have wide applications in organic synthesis . They are valuable precursors for the synthesis of heterocycles .
Synthesis Analysis
The synthesis of propargyl-containing compounds often involves base- or metal-catalyzed propargylation . The crude product is typically purified by column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .Chemical Reactions Analysis
The terminal alkynes in propargyl-containing compounds can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Aplicaciones Científicas De Investigación
Inhibición de la Colagenasa
Compuestos similares al 2-Imino-3-(prop-2-in-1-il)-2,3-dihidrobenzo[d]tiazol-6-carboxilato de metilo se han encontrado que inhiben la colagenasa . Esto podría usarse potencialmente en el tratamiento de enfermedades como la artritis reumatoide, donde la colagenasa juega un papel en el daño tisular .
Inmunomodulación
Estos compuestos también son conocidos por ser inmunomoduladores efectivos . Los inmunomoduladores son sustancias que ayudan a regular o normalizar el sistema inmunológico. Esto puede ser beneficioso en condiciones donde la respuesta inmunitaria es demasiado activa o inactiva .
Actividad Anticancerígena
Hay evidencia que sugiere que estos compuestos muestran actividad anticancerígena . Esto podría aprovecharse potencialmente para el desarrollo de nuevos tratamientos contra el cáncer .
Propiedades Antioxidantes
Se ha descubierto que compuestos similares poseen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres .
Modificación Covalente Inducida por Luz UV
Cuando se anexa a un ligando o farmacoforo a través de su enlace de amina, este bloque de construcción permite la modificación covalente inducida por luz UV de un objetivo biológico con potencial para aplicaciones posteriores a través de la etiqueta de alquino .
Mecanismo De Acción
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Thiazole Derivatives
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, the compound’s propargyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as an enzyme inhibitor, which could be useful in drug development and biochemical research.
Cellular Effects
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been shown to exhibit cytotoxic activity against various cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, such as HepG2, LU-1, and Hela cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are critical for cell survival and proliferation . These effects suggest that the compound could be a valuable tool for studying cancer biology and developing anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with biomolecules at the molecular level. The compound’s propargyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, the thiazole ring can interact with various receptors and proteins, modulating their activity and affecting downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its cytotoxic activity over extended periods, although its potency may decrease due to degradation . These findings underscore the importance of optimizing storage conditions and experimental protocols to ensure consistent results in biochemical research.
Dosage Effects in Animal Models
The effects of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s thiazole ring can be metabolized by thiamine-dependent enzymes, while its propargyl group can undergo oxidative metabolism
Transport and Distribution
The transport and distribution of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions can impact the compound’s pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes
Propiedades
IUPAC Name |
methyl 2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h1,4-5,7,13H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRBIVJZAKVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)




![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)




